molecular formula C17H18N2O5S B2601543 N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-74-5

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2601543
CAS No.: 941902-74-5
M. Wt: 362.4
InChI Key: YDOTWESRDHYFCB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide: is an organic compound that features a nitro group, a methoxy group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of a thiol with a halogenated methoxybenzene to form the thioether linkage.

    Amidation: The formation of the amide bond by reacting the thioether intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity, while the thioether linkage may affect its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide: Lacks the methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is unique due to the presence of both nitro and methoxy groups, which can significantly influence its chemical properties and potential applications. The combination of these functional groups with the thioether linkage makes it a versatile compound for various research fields.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-12-3-6-14(7-4-12)25-10-9-17(20)18-15-8-5-13(24-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOTWESRDHYFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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